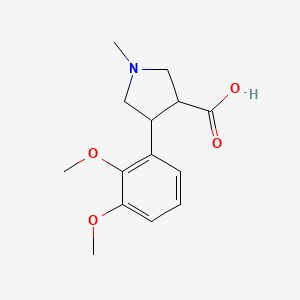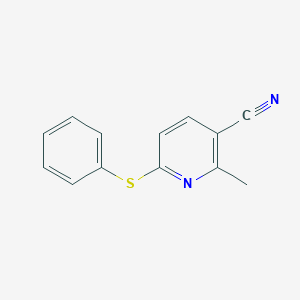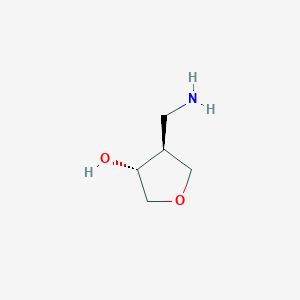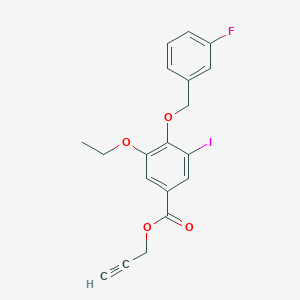
6-Bromo-5-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-methylpyridazin-3(2H)-one is a heterocyclic organic compound featuring a pyridazine ring substituted with a bromine atom at the 6-position and a methyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Bromination of 5-methylpyridazin-3(2H)-one: : The synthesis typically begins with 5-methylpyridazin-3(2H)-one. Bromination can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 6-position.
-
Alternative Methods: : Another method involves the use of a brominating agent such as bromine in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). This method can offer higher selectivity and yield.
Industrial Production Methods
Industrial production of 6-Bromo-5-methylpyridazin-3(2H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : The bromine atom in 6-Bromo-5-methylpyridazin-3(2H)-one can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions. This allows for the synthesis of a wide range of derivatives.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions to form corresponding N-oxides. Reduction reactions can also be performed to modify the pyridazine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Reduced forms of the pyridazine ring or its substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
6-Bromo-5-methylpyridazin-3(2H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. These derivatives may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
The compound is also used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 6-Bromo-5-methylpyridazin-3(2H)-one and its derivatives exert their effects depends on the specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The bromine atom can enhance the compound’s binding affinity to these targets, thereby increasing its potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylpyridazin-3(2H)-one: Lacks the bromine atom, which can significantly alter its reactivity and biological activity.
6-Chloro-5-methylpyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.
6-Fluoro-5-methylpyridazin-3(2H)-one:
Uniqueness
6-Bromo-5-methylpyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can participate in various chemical reactions, enhancing the compound’s versatility in synthesis and its potential biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds
Eigenschaften
Molekularformel |
C5H5BrN2O |
|---|---|
Molekulargewicht |
189.01 g/mol |
IUPAC-Name |
3-bromo-4-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C5H5BrN2O/c1-3-2-4(9)7-8-5(3)6/h2H,1H3,(H,7,9) |
InChI-Schlüssel |
XULYQFUMVSQDHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NN=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



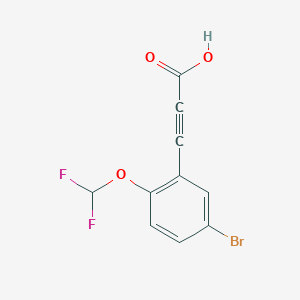

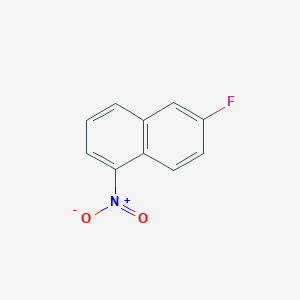
![2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13024189.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13024192.png)
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13024202.png)

